molecular formula C16H17N7OS2 B2457320 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921790-59-2

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2457320
CAS No.: 921790-59-2
M. Wt: 387.48
InChI Key: BDFUKYOMFCMBDV-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H17N7OS2 and its molecular weight is 387.48. The purity is usually 95%.
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Biological Activity

The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a novel heterocyclic compound that combines the biological activities of both the thiadiazole and imidazotriazole moieties. This article explores its biological activity, focusing on its anticancer properties and other potential therapeutic effects.

Structure and Synthesis

The compound's structure consists of a thiadiazole ring linked to an imidazotriazole framework through a thioacetamide group. The synthesis typically involves multi-step reactions that include the formation of the thiadiazole and imidazotriazole rings followed by coupling reactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of 1,3,4-thiadiazole can inhibit the growth of various cancer cell lines. A study reported IC50 values for certain thiadiazole derivatives against breast cancer cell lines (MCF-7) as low as 0.28 µg/mL , indicating potent cytotoxicity .
  • Another research highlighted that derivatives with specific substituents on the thiadiazole ring showed enhanced activity against colon (HCT116) and lung (A549) cancer cell lines . The compound has been evaluated alongside these derivatives for its potential to induce apoptosis in cancer cells.
CompoundCell LineIC50 (µg/mL)
Compound AMCF-70.28
Compound BHCT1163.29
Compound CA5490.52

Antimicrobial Properties

The 1,3,4-thiadiazole scaffold is recognized for its broad-spectrum antimicrobial activity:

  • Compounds derived from this scaffold have shown efficacy against various bacteria and fungi. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.0039 to 0.125 μg/ml against Gram-positive bacteria .

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds like this compound may also exhibit:

  • Anti-inflammatory effects : Thiadiazole derivatives have been reported to inhibit inflammatory pathways.
  • Anticonvulsant properties : Some studies suggest that modifications in the thiadiazole structure can enhance anticonvulsant activity.

Case Studies and Research Findings

Several case studies highlight the promising biological activities of thiadiazole derivatives:

  • Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives and reported significant growth inhibition across multiple cancer cell lines with varying IC50 values .
  • Synergistic Effects : Research indicates that combining thiadiazole with other pharmacophores can lead to synergistic effects that enhance overall efficacy while reducing toxicity .

Properties

IUPAC Name

2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7OS2/c1-10-3-5-12(6-4-10)22-7-8-23-15(22)20-21-16(23)25-9-13(24)17-14-19-18-11(2)26-14/h3-6H,7-9H2,1-2H3,(H,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFUKYOMFCMBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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